molecular formula C10H20N2O2 B1476910 3-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one CAS No. 2098117-59-8

3-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B1476910
CAS No.: 2098117-59-8
M. Wt: 200.28 g/mol
InChI Key: CRBHIAQTCHXHDT-UHFFFAOYSA-N
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Description

3-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one is a synthetic small molecule of interest in early-stage pharmacological research, particularly in the field of central nervous system (CNS) disorders. Its molecular scaffold, which incorporates a pyrrolidine ring linked to an aminopropanone chain, is structurally analogous to compounds designed to target G-protein coupled receptors (GPCRs) . Specifically, this scaffold is found in ligands targeting opioid and dopamine receptor systems, which are critical in pain management and reward pathways . Research into analogous compounds focuses on developing dual-target ligands that function as μ-opioid receptor (MOR) agonists for analgesia while simultaneously acting as dopamine D3 receptor (D3R) antagonists to mitigate addictive liability . The structural features of this compound, including the 2-(ethoxymethyl) pyrrolidine moiety, suggest potential for interaction with these key neurological targets. Consequently, this chemical is a valuable research tool for investigating novel mechanisms for treating conditions such as chronic pain and substance use disorders, with the aim of achieving therapeutic efficacy while reducing the adverse effects associated with current therapies . Research applications are strictly confined to non-clinical investigations.

Properties

IUPAC Name

3-amino-1-[2-(ethoxymethyl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-2-14-8-9-4-3-7-12(9)10(13)5-6-11/h9H,2-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBHIAQTCHXHDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN1C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 3-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one

General Synthetic Strategy

The synthesis of 3-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one typically follows a multi-step approach involving:

  • Construction or functionalization of the pyrrolidine ring.
  • Introduction of the ethoxymethyl substituent on the nitrogen atom of pyrrolidine.
  • Attachment of the amino-propanone side chain.

This process requires careful control of reaction conditions to achieve selective substitution and avoid side reactions.

Stepwise Preparation Outline

Step Description Reagents/Conditions Notes
1 Synthesis of Pyrrolidine Core Starting from γ-lactam or pyrrolidinone derivatives Pyrrolidine ring can be prepared by reduction of lactams using LiAlH4 or BH3-THF complexes
2 Introduction of Ethoxymethyl Group Reaction with 2-(ethoxymethyl) chloride or equivalent alkylating agent Typically performed under basic conditions with sodium hydride or similar base to deprotonate the nitrogen
3 Attachment of 3-Aminopropan-1-one Side Chain Amide bond formation or nucleophilic substitution Amino group introduction can be achieved via reduction of nitro precursors or direct amination
4 Purification and Characterization Chromatography and spectroscopic methods Ensures compound purity and confirms structure

Detailed Reaction Examples and Conditions

Pyrrolidine Ring Formation and Reduction
  • Lactams such as γ-lactam can be selectively reduced to pyrrolidine using lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
  • Example: Reduction of a racemic lactam with LiAlH4 yields the corresponding pyrrolidine intermediate, which serves as the scaffold for further functionalization.
Alkylation with Ethoxymethyl Group
  • The nitrogen atom of pyrrolidine is alkylated using 2-(ethoxymethyl) chloride or 2-(ethoxymethyl) bromide.
  • Sodium hydride (NaH) is commonly used to deprotonate the pyrrolidine nitrogen, facilitating nucleophilic substitution.
  • Reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
  • Purification by extraction and chromatography yields the N-(ethoxymethyl)pyrrolidine intermediate.
Coupling with 3-Aminopropan-1-one Moiety
  • The amino-propanone side chain can be introduced via nucleophilic substitution or amidation reactions.
  • In some synthetic routes, a nitro precursor is first attached and then reduced to the amino group using nickel chloride and sodium borohydride (NiCl2-NaBH4) or lithium aluminum hydride.
  • Alternatively, direct amination of a suitable precursor with ammonia or amine sources under controlled conditions is employed.

Representative Synthetic Route Example

Step Reaction Conditions Yield (%) Reference
1 Reduction of γ-lactam to pyrrolidine LiAlH4, THF, reflux 85-90
2 Alkylation with 2-(ethoxymethyl) chloride NaH, DMF, RT, overnight 75-80
3 Coupling with 3-nitropropanone and reduction NiCl2-NaBH4, MeOH, RT 70-75
4 Purification Chromatography -

Research Findings and Analytical Data

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the presence of ethoxymethyl group, pyrrolidine ring protons, and amino-propanone signals. Chemical shifts correspond to expected values for the functional groups.
  • Mass Spectrometry (MS): Molecular ion peaks consistent with molecular weight of 202.25 g/mol for the ethoxymethyl-substituted compound.
  • Infrared Spectroscopy (IR): Characteristic absorption bands for amine (NH2), carbonyl (C=O), and ether (C-O-C) groups.

Purity and Yield

  • Purification by chromatography typically achieves >95% purity.
  • Overall yields for the multi-step synthesis range from 50% to 70%, depending on reaction optimization.

Summary Table of Preparation Methods

Preparation Aspect Methodology Key Reagents Advantages Challenges
Pyrrolidine ring synthesis Lactam reduction LiAlH4, BH3-THF High yield, well-established Requires careful handling of reagents
N-Alkylation with ethoxymethyl Alkylation with 2-(ethoxymethyl) chloride NaH, DMF Selective N-substitution Side reactions possible if conditions not controlled
Amino-propanone attachment Nitro reduction or direct amination NiCl2-NaBH4, LiAlH4 Efficient amine introduction Sensitive to over-reduction or side products
Purification Chromatography Silica gel, solvents High purity product Time-consuming

The preparation of 3-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one involves a multi-step synthetic route centered on the construction of the pyrrolidine core, selective N-alkylation with an ethoxymethyl group, and the introduction of the amino-propanone side chain. The use of well-established reagents such as lithium aluminum hydride for reductions and sodium hydride for alkylations ensures efficient transformations. Careful control of reaction conditions and purification techniques is essential to achieve high purity and yield.

This compound's synthesis is supported by detailed spectroscopic and analytical data confirming its structure and purity, making it suitable for further biological and pharmaceutical research.

Chemical Reactions Analysis

3-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyrrolidinyl Propan-1-one Derivatives

Compound Name Pyrrolidine Substituent Amino Group Aryl/Alkyl Substituent Molecular Formula Notes (Source)
3-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one 2-(Ethoxymethyl) -NH₂ None (propan-1-one) C₁₁H₂₀N₂O₂ Target compound; ethoxymethyl enhances hydrophilicity
1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)propan-1-one None -NH-(pyrrolidine) 4-Methylphenyl C₁₅H₂₁NO Scheduled substance (DEA)
MDPV (3,4-Methylenedioxypyrovalerone) None -NH-(pyrrolidine) 3,4-Methylenedioxyphenyl C₁₆H₂₁NO₃ High potency stimulant; Schedule I
2-(Ethylamino)-1-(4-methylphenyl)propan-1-one None -NHCH₂CH₃ 4-Methylphenyl C₁₃H₁₉NO Cathinone analog (EMCDDA)
(S)-2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one 3-(Dimethylamino) -NH₂ None C₁₀H₂₀N₄O Chiral centers; potential CNS activity

Key Observations:

Pyrrolidine Modifications: The ethoxymethyl group in the target compound introduces an ether linkage, increasing polarity compared to unsubstituted pyrrolidine derivatives like MDPV . This may reduce blood-brain barrier penetration but improve metabolic stability. Dimethylamino-substituted pyrrolidines (e.g., ) exhibit basicity that could enhance receptor interactions, whereas ethoxymethyl may sterically hinder binding.

Amino Group Variations: Primary amines (e.g., -NH₂ in the target compound) are less common in cathinones than secondary amines (e.g., -NHR in MDPV). Primary amines may alter metabolism (e.g., deamination vs. N-dealkylation) and receptor selectivity .

The absence of an aryl group in the target compound suggests a divergent pharmacological profile, possibly favoring non-stimulant applications .

Pharmacological and Regulatory Considerations

  • Psychoactive Potential: Pyrrolidinyl propan-1-ones with aryl substituents (e.g., MDPV) are potent norepinephrine-dopamine reuptake inhibitors (NDRIs) . The target compound’s lack of an aryl group and primary amine may reduce stimulant effects, but this remains speculative without empirical data.
  • Legal Status: Several analogs (e.g., α-PBP, MDPV) are Schedule I controlled substances in the U.S. .

Biological Activity

Overview

3-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one is a synthetic organic compound belonging to the class of pyrrolidine derivatives. This compound features a central propan-1-one backbone, an amino group, and an ethoxymethyl substituent, which significantly influences its biological activity and chemical properties. The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The unique structure of 3-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one includes:

  • Pyrrolidine Ring : A five-membered nitrogen-containing heterocycle that enhances the compound's interaction with biological targets.
  • Amino Group (NH₂) : Contributes to the reactivity and potential binding affinity to various receptors and enzymes.
  • Ethoxymethyl Group : This substituent may enhance solubility and bioavailability, making the compound a candidate for further pharmacological studies.

The biological activity of 3-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the amino group facilitates binding to these targets, potentially modulating their activity.

Interaction Studies

Research indicates that this compound may exhibit various interactions, including:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound might bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activity Data

The following table summarizes key findings related to the biological activities of 3-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one:

Activity Description Reference
AntimicrobialExhibits activity against certain bacterial strains.
AntiviralPotential efficacy against viral infections through receptor modulation.
AnticancerShows promise in inhibiting cancer cell proliferation in vitro.
NeuroprotectiveMay offer protective effects in models of neurodegenerative diseases.

Antimicrobial Activity

In a study assessing the antimicrobial properties of various pyrrolidine derivatives, 3-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Anticancer Properties

Preliminary research involving cancer cell lines indicated that this compound could inhibit cell growth by inducing apoptosis. The study utilized various assays to measure cell viability and apoptosis markers, revealing a dose-dependent response.

Synthesis Methods

The synthesis of 3-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one typically involves reacting 3-aminopropylamine with 2-(ethoxymethyl)pyrrolidine under controlled conditions. Common solvents include ethanol, with catalysts enhancing yield and reaction efficiency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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